molecular formula C10H18F2N2O2 B1378937 (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS No. 1363384-67-1

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1378937
CAS No.: 1363384-67-1
M. Wt: 236.26 g/mol
InChI Key: MHRFRDWLNRHXMY-ZETCQYMHSA-N
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Description

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS: 1363384-67-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), an aminomethyl substituent at position 2, and two fluorine atoms at the 4,4-positions of the five-membered ring. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its stereochemistry and fluorine-enhanced stability are advantageous . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes, while the difluoro substitution modulates electronic properties and conformational rigidity .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFRDWLNRHXMY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363384-67-1
Record name tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate
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Preparation Methods

One of the critical steps is the introduction of the difluoromethylene group at the 4-position. This is commonly achieved using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

  • Procedure:
    The starting pyrrolidine derivative (e.g., (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate) is dissolved in dichloromethane (DCM) and cooled to -78 °C. DAST is added dropwise under stirring, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 16 hours.
  • Outcome:
    This reaction converts the 4-oxo group into a 4,4-difluoro substituent, yielding methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate with high yield (~98%) as a yellow oil.
  • Example Data:
Parameter Condition Result
Starting material (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (5.00 g) -
Solvent Dichloromethane (15 mL) -
Temperature -78 °C to room temperature -
Fluorinating agent DAST (8.1 mL, 30.8 mmol) -
Reaction time 16 hours -
Yield 98% Yellow oil
Purification Aqueous NaHCO3 wash, drying, evaporation -

This method is well-documented and provides a robust route to the difluorinated intermediate, preserving stereochemistry.

Installation of the Aminomethyl Group and Boc Protection

Subsequent steps involve functionalization at the 2-position to introduce the aminomethyl group with Boc protection.

  • General Approach:
    The difluorinated intermediate is subjected to reductive amination or nucleophilic substitution reactions to install the aminomethyl substituent. The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability and facilitate purification.

  • Typical Conditions:

    • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are used.
    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitate the reaction.
    • Reaction temperatures range from 0 °C to 50 °C.
    • Coupling reagents such as BOP, BOP-Cl, TBTU, or EDCI/DMAP may be employed for amide bond formation when needed.
  • Example Reaction Conditions:

Step Reagents/Conditions Notes
Aminomethylation Reaction with appropriate amine (e.g., aniline derivatives) in THF or DMF with TEA or DIPEA Argon atmosphere preferred
Boc Protection Reaction with Boc anhydride or carbonic acid derivatives using coupling reagents like BOP in DMF with DIPEA 0–50 °C, 1–72 hours reaction
Hydrolysis (if applicable) Base hydrolysis using NaOH in EtOH/H2O To remove ester groups if present

These steps are often optimized for reaction time and temperature to maximize yield and stereochemical purity.

Purification and Characterization

Purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization includes LC-MS, NMR spectroscopy, and chiral HPLC to confirm structure, purity, and stereochemistry.

Step Reagents/Conditions Purpose Yield/Outcome
Fluorination DAST in DCM, -78 °C to RT, 16 h Introduce 4,4-difluoro group ~98% yield, yellow oil
Aminomethylation Amine, THF/DMF, TEA/DIPEA, 0–50 °C, 1–72 h Install aminomethyl group High yield, stereochemistry retained
Boc Protection Boc anhydride or carbonic acid, BOP, DIPEA, DMF Protect amino group Efficient protection
Hydrolysis (if needed) NaOH in EtOH/H2O Remove ester groups Complete conversion
Purification Chromatography Obtain pure compound >95% purity
  • The use of DAST for fluorination is well-established for introducing geminal difluoro groups on cyclic ketones with excellent stereochemical control and high yields.
  • Reaction conditions such as temperature control and slow addition of DAST are critical to minimize side reactions and decomposition.
  • Aminomethylation steps require careful choice of solvent and base to avoid racemization and side reactions.
  • Boc protection is typically straightforward but must be optimized to avoid overreaction or incomplete protection.
  • Hydrolysis steps, when necessary, are performed under mild basic conditions to preserve the fluorinated pyrrolidine core.
  • Industrial scale syntheses may incorporate continuous flow techniques and optimized reagent stoichiometry to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while deprotection yields the free amine.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound can undergo substitution reactions where the fluorine atoms can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionKey Reagents
SubstitutionReplacement of fluorine with nucleophilesAmines, thiols
OxidationModification of the aminomethyl groupHydrogen peroxide, mCPBA
ReductionConversion of functional groupsLiAlH4, NaBH4
DeprotectionRemoval of Boc group to yield free amineTrifluoroacetic acid (TFA)

Biological Research Applications

Enzyme Mechanisms and Inhibitors

In biological research, this compound is utilized as a building block for synthesizing enzyme inhibitors. The presence of fluorine enhances its binding affinity to biological targets, making it suitable for studying enzyme mechanisms and developing potential therapeutic agents. Its application has been explored in the context of designing inhibitors for various enzymes involved in metabolic pathways.

Case Study: Development of Enzyme Inhibitors

In a study focused on designing inhibitors for a specific enzyme related to cancer metabolism, researchers synthesized derivatives of this compound. The fluorinated compounds showed improved potency compared to non-fluorinated analogs due to increased lipophilicity and metabolic stability. This highlights the compound's potential in drug discovery and development.

Industrial Applications

Production of Specialty Chemicals

The compound is also significant in industrial applications where it is used in the production of specialty chemicals. Its unique properties allow for the development of materials with enhanced performance characteristics. Industries focusing on pharmaceuticals and agrochemicals benefit from its use as an intermediate that can lead to more effective products .

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesApplications
(S)-3-(aminomethyl)-5-methylhexanoic acidAnticonvulsant propertiesNeuropathic pain medication
(S)-1-Boc-3-(aminomethyl)piperidineSimilar Boc-protected structureOrganic synthesis

This compound is distinctive due to its dual fluorination which enhances its chemical properties compared to similar compounds.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

The R-enantiomer (CAS: 1407991-24-5) shares identical physical properties (e.g., molecular weight: 250.29 g/mol, formula: C₁₁H₂₀F₂N₂O₂) with the S-form but differs in stereochemical configuration. Enantiomers often display divergent pharmacokinetic profiles; for instance, the S-configuration may offer superior receptor-binding affinity in chiral drug candidates .

Positional Isomer: (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine (QM-8174)

This isomer (CAS: 1363384-66-0) relocates the Boc group from the pyrrolidine nitrogen (position 1) to the aminomethyl side chain at position 2. This structural variation results in a free amine at position 1 and a Boc-protected amine at position 3. Compared to the target compound, QM-8174 has lower purity (95%) and may exhibit reduced reactivity in amine-mediated reactions due to the protected aminomethyl group. Such differences highlight the importance of protecting-group placement in synthetic strategies .

Heterocyclic Analogues

1-Boc-3-(aminomethyl)-3-ethylazetidine (QM-7023)

This azetidine derivative (CAS: 1158758-87-2) features a four-membered ring with an ethyl group and aminomethyl substituent at position 3. Applications may vary due to these structural trade-offs .

1-(Boc-aminomethyl)-3-fluorocyclobutane-1-methamine (QM-8144)

With a cyclobutane backbone (CAS: 1638764-14-3), this compound diverges significantly in ring structure and substitution pattern. The single fluorine atom and Boc-protected aminomethyl group on a strained cyclobutane ring may limit its utility in contexts requiring conformational flexibility .

Non-Pyrrolidine Aminomethyl Derivatives

Compounds like cis-4-(aminomethyl)cyclohexanecarboxylic acid () and 4-(aminomethyl)benzoic acid () share the aminomethyl motif but incorporate carboxylic acid groups and larger or aromatic rings. These structural differences result in distinct physicochemical properties, such as increased hydrophilicity, which may limit their use in lipophilic environments compared to the difluoropyrrolidine scaffold .

Structural and Functional Analysis

Table 1: Key Attributes of Compared Compounds

Compound Name CAS Number Purity Ring Type Substituents Notable Features
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine 1363384-67-1 97% Pyrrolidine 1-Boc, 2-aminomethyl, 4,4-difluoro Chiral, high synthetic yield (94%)
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine 1407991-24-5 97% Pyrrolidine Same as above (R-configuration) Discontinued commercial status
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine 1363384-66-0 95% Pyrrolidine 2-Boc-aminomethyl, 4,4-difluoro Free amine at position 1
1-Boc-3-(aminomethyl)-3-ethylazetidine 1158758-87-2 95% Azetidine 1-Boc, 3-aminomethyl, 3-ethyl High ring strain
4-(Aminomethyl)benzoic acid Not provided N/A Benzene Aminomethyl, carboxylic acid Hydrophilic, aromatic

Impact of Fluorine Substitution

The 4,4-difluoro substitution in the target compound enhances metabolic stability and electron-withdrawing effects, which can improve binding affinity in drug-receptor interactions. Analogues lacking fluorine (e.g., QM-7023) may exhibit shorter metabolic half-lives .

Biological Activity

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a derivative of pyrrolidine, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and two fluorine atoms at the 4-position of the pyrrolidine ring. The synthesis typically involves the reaction of 4,4-difluoropyrrolidine with aminomethyl groups under controlled conditions to ensure high yields and purity.

2.1 Antiviral Activity

Recent studies indicate that compounds related to this compound exhibit significant antiviral properties, particularly against hepatitis B virus (HBV). For instance, derivatives demonstrated submicromolar EC50 values against HBV replication in human hepatoma cell lines. These findings suggest that modifications at specific positions on the pyrrolidine ring can enhance antiviral efficacy .

2.2 Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that certain pyrrolidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of cellular signaling pathways associated with cell survival and death .

2.3 Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify which modifications to the this compound structure enhance its biological activity. Key findings include:

  • The introduction of different substituents on the pyrrolidine ring can significantly alter biological activity.
  • Compounds with additional aromatic groups tended to show increased potency against viral targets .

3.1 Hepatitis B Virus Inhibition

A notable study focused on the efficacy of this compound in inhibiting HBV replication in vitro. The compound was tested in human hepatocyte-derived cell lines (HepDES19), showing a concentration-dependent inhibition of HBV-DNA replication with an EC50 value of approximately 0.84 µM . This study highlights the compound's potential as a lead for developing new antiviral agents.

3.2 Anticancer Activity in Cell Lines

Another investigation assessed the cytotoxic effects of various derivatives of this compound against several cancer cell lines including breast and lung cancer models. The results indicated that specific derivatives could reduce cell viability significantly compared to control groups, suggesting potential therapeutic applications in oncology .

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in antiviral and anticancer domains. Ongoing research into its pharmacological properties and mechanism of action will be crucial for developing effective therapeutic agents based on this scaffold.

5. Data Tables

Biological Activity EC50 Value (µM) Cell Line
HBV Inhibition0.84HepDES19
Cancer Cell Proliferation InhibitionVariesMCF-7, A549

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine in academic research?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) Boc protection of the pyrrolidine nitrogen to prevent unwanted side reactions, (2) fluorination at the 4,4-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, and (3) aminomethylation via reductive amination or nucleophilic substitution. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. Evidence from similar fluorinated pyrrolidines highlights yields >85% when using low-temperature fluorination (-78°C) and inert atmospheres to minimize byproducts .

Q. What spectroscopic techniques are optimal for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Fluorine coupling patterns (e.g., geminal difluoro splitting) confirm 4,4-difluoro substitution.
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol gradients resolves enantiomeric excess (>98% ee reported in analogous compounds) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and Boc-group retention.
  • Polarimetry : Measures optical rotation to verify (S)-configuration .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep under argon or nitrogen at -20°C in sealed, desiccated containers to prevent hydrolysis of the Boc group.
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as fluorinated pyrrolidines may undergo photodegradation.
  • Safety : Wear nitrile gloves and eye protection; inhalation risks require fume hood use during synthesis .

Advanced Research Questions

Q. How does the introduction of 4,4-difluoro substituents influence the conformational dynamics of the pyrrolidine ring in medicinal chemistry applications?

  • Methodological Answer : The geminal difluoro groups enforce a chair-like puckered conformation due to their electronegativity and steric bulk, reducing ring flexibility. This rigidity enhances binding affinity in target proteins (e.g., fibroblast activation protein (FAP) ligands) by pre-organizing the molecule into bioactive conformations. Computational studies (DFT or MD simulations) are recommended to quantify energy barriers for ring inversion .

Q. What strategies mitigate racemization during the synthesis of the (S)-configured aminomethyl group?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct aminomethylation below 0°C to slow racemization kinetics.
  • Chiral Catalysts : Use (S)-proline-derived catalysts for asymmetric induction during C-N bond formation.
  • Protecting Group Optimization : Replace Boc with more sterically hindered groups (e.g., Fmoc) to shield the stereocenter.
  • Monitoring : Track enantiopurity via inline chiral HPLC during reaction progression .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual palladium in Boc-protected intermediates) or solvent effects .

  • Control Experiments : (1) Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane), (2) Test reactivity in anhydrous DMF vs. THF to assess solvent polarity impacts.
  • Advanced Characterization : Use X-ray crystallography to confirm structural integrity post-reaction. For Pd-catalyzed couplings, employ chelating resins to remove catalyst residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

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